RN-9893

Description

Properties

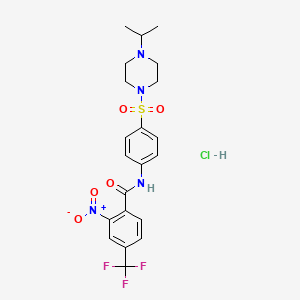

CAS No. |

1803003-68-0 |

|---|---|

Molecular Formula |

C21H23F3N4O5S |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C21H23F3N4O5S/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31/h3-8,13-14H,9-12H2,1-2H3,(H,25,29) |

InChI Key |

KORKKQLDGMHNKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RN9893 HCl; RN-9893 HCl; RN 9893 HCl; RN9893 Hydrochloride; RN-9893 Hydrochloride; RN 9893 Hydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

RN-9893: A Technical Guide to a Selective TRPV4 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document provides a comprehensive technical overview of this compound, including its in vitro potency, selectivity profile, pharmacokinetic characteristics, and detailed experimental methodologies. The information presented is intended to serve as a resource for researchers and drug development professionals investigating the role of TRPV4 in various physiological and pathological processes.

Introduction to TRPV4 and the Role of Selective Blockers

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, hypotonicity, and endogenous ligands.[1] Expressed in numerous tissues, TRPV4 plays a crucial role in a variety of physiological processes such as osmoregulation, mechanotransduction, and temperature sensation. Dysregulation of TRPV4 has been implicated in several pathological conditions, including pain, inflammation, and edema. The development of selective TRPV4 antagonists like this compound provides a valuable pharmacological tool to investigate the therapeutic potential of targeting this ion channel.

In Vitro Pharmacology of this compound

Potency at TRPV4 Channels

This compound demonstrates potent inhibitory activity against TRPV4 channels from multiple species. The half-maximal inhibitory concentrations (IC50) were determined using a ⁴⁵Ca uptake assay in HEK293 cells expressing the respective TRPV4 orthologs.

| Species | IC50 (nM)[2][3] |

| Human | 420[2][3] |

| Mouse | 320[2] |

| Rat | 660[2][3] |

The inhibitory potency of this compound was also evaluated against rat TRPV4 (rTRPV4) using different activating stimuli, demonstrating its ability to block the channel regardless of the activation mechanism.

| Agonist | IC50 (µM)[3] |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | 0.57[3] |

| 20% Hypotonicity | 2.1[3] |

Selectivity Profile

This compound exhibits significant selectivity for TRPV4 over other related TRP channels. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological activities are attributable to TRPV4 inhibition.

| TRP Channel | IC50 (µM)[3] | Fold Selectivity (vs. hTRPV4) |

| TRPV1 | 10[3] | >23 |

| TRPV3 | >30[3] | >71 |

| TRPM8 | 30[3] | >71 |

Furthermore, this compound was profiled against a panel of 54 common biological targets in binding assays, where it showed good selectivity. Significant inhibition at a concentration of 10 µM was only observed against the M1 muscarinic receptor.

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable, a key characteristic for its potential use as an in vivo research tool.

| Parameter | Value |

| Oral Bioavailability (F%) | Moderate (Specific value not publicly available)[2] |

| Dosing | Wistar rats[2] |

Further details on the pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available.

Experimental Protocols

⁴⁵Ca²⁺ Uptake Assay for TRPV4 Activity

This assay was utilized to determine the potency of this compound in inhibiting TRPV4 channel activation.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4.

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

-

Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

The growth medium is removed, and cells are washed with assay buffer.

-

Cells are incubated with varying concentrations of this compound for 15 minutes at room temperature.

-

A solution containing the TRPV4 agonist (e.g., 4α-PDD) and ⁴⁵CaCl₂ is added to each well to a final concentration that elicits a sub-maximal response (EC₈₀).

-

The plates are incubated for 5 minutes at room temperature.

-

The assay is terminated by washing the cells three times with an ice-cold stop solution (HBSS containing 10 mM HEPES and 5 mM EGTA, pH 7.4).

-

Cells are lysed, and the amount of incorporated ⁴⁵Ca²⁺ is determined by liquid scintillation counting.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Pharmacokinetic Study in Rats

The oral bioavailability of this compound was assessed in Wistar rats.

-

Animals: Male Wistar rats.

-

Dosing:

-

Intravenous (IV): A single bolus dose administered via the tail vein.

-

Oral (PO): A single dose administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at various time points post-dosing from the tail vein or via cardiac puncture at the termination of the study.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including area under the curve (AUC) and oral bioavailability (%F).

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway and Inhibition by this compound

Caption: TRPV4 activation by various stimuli and its inhibition by this compound.

Experimental Workflow for ⁴⁵Ca²⁺ Uptake Assay

Caption: Workflow for determining this compound potency using a ⁴⁵Ca²⁺ uptake assay.

Selectivity Profile of this compound

Caption: Selectivity of this compound for TRPV4 over other TRP channels.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the TRPV4 ion channel. Its high potency, selectivity, and oral bioavailability make it suitable for a range of in vitro and in vivo studies. This guide provides a foundational understanding of this compound's pharmacological profile and the methodologies used for its characterization. Further research is warranted to explore its therapeutic potential in TRPV4-mediated diseases.

References

- 1. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Discovery and Synthesis of RN-9893: A Potent and Selective TRPV4 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of RN-9893, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The document details the structure-activity relationship (SAR) studies that led to its identification, the complete synthetic route, and the specific experimental protocols for the key in vitro assays used to determine its potency and selectivity. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are interested in TRPV4 modulation.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a wide range of physical and chemical stimuli, including heat, osmotic pressure, and synthetic ligands.[1] Its involvement in various physiological processes, such as sensory transduction, osmoregulation, and vascular function, has made it an attractive therapeutic target for a variety of pathological conditions, including pain, inflammation, and edema. The identification of potent and selective antagonists of TRPV4 is a critical step in elucidating its physiological roles and exploring its therapeutic potential. This guide focuses on this compound, a compound identified through a focused screening and optimization program as a potent and orally bioavailable TRPV4 antagonist.[2]

Discovery of this compound

The discovery of this compound stemmed from a focused screening of a compound library, followed by a limited optimization program to improve potency, selectivity, and pharmacokinetic properties. The lead optimization effort focused on exploring the structure-activity relationships of a series of benzamide (B126) derivatives.

Discovery Workflow

The logical workflow for the discovery of this compound can be conceptualized as a multi-step process, beginning with initial screening and culminating in the selection of the lead candidate.

Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name N-[4-({4-[2-methylethyl]piperazin-1-yl}sulfonyl)phenyl]-2-nitro-4-(trifluoromethyl)benzamide, is a multi-step process.

Synthetic Scheme

The synthesis of this compound involves the coupling of two key intermediates. The following diagram outlines the general synthetic approach.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((4-isopropylpiperazin-1-yl)sulfonyl)aniline

A solution of 4-aminobenzenesulfonyl chloride and 1-isopropylpiperazine (B163126) in a suitable solvent such as dichloromethane (B109758) is stirred at room temperature. A base, for instance, triethylamine, is added to scavenge the hydrochloric acid produced during the reaction. The reaction mixture is then washed, dried, and concentrated to yield the desired product.

Step 2: Synthesis of 2-nitro-4-(trifluoromethyl)benzoyl chloride

2-nitro-4-(trifluoromethyl)benzoic acid is refluxed with thionyl chloride to produce the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

Step 3: Synthesis of this compound

4-((4-isopropylpiperazin-1-yl)sulfonyl)aniline is dissolved in a suitable solvent like dichloromethane and cooled in an ice bath. 2-nitro-4-(trifluoromethyl)benzoyl chloride is then added dropwise to the solution. The reaction is allowed to warm to room temperature and stirred until completion. The resulting mixture is washed, dried, and the solvent is evaporated. The crude product is then purified by chromatography to afford this compound.

Biological Activity and Characterization

This compound has been extensively characterized for its potency and selectivity as a TRPV4 antagonist using a variety of in vitro assays.

In Vitro Potency

The inhibitory activity of this compound on TRPV4 channels from different species was determined using a fluorometric imaging plate reader (FLIPR) assay measuring intracellular calcium influx.

| Species | IC50 (nM) |

| Human | 420[1] |

| Mouse | 320[1] |

| Rat | 660[1] |

In Vitro Selectivity

The selectivity of this compound was assessed against other members of the TRP channel family.

| Channel | IC50 (µM) |

| TRPV1 | 10[3] |

| TRPV3 | >30[3] |

| TRPM8 | 30[3] |

These results demonstrate that this compound is a potent and selective antagonist of TRPV4.[3]

Experimental Protocols

FLIPR Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentrations upon channel activation and inhibition.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the TRPV4 channel of interest are plated in 384-well plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: Test compounds, including this compound at various concentrations, are added to the wells and incubated for a specified period.

-

Agonist Stimulation and Signal Detection: A TRPV4 agonist (e.g., GSK1016790A) is added to the wells, and the resulting fluorescence signal, indicative of intracellular calcium levels, is measured using a FLIPR instrument.

-

Data Analysis: The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium signal against the concentration of the test compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents through the TRPV4 channel in response to stimuli and inhibitors.

Protocol:

-

Cell Preparation: Cells expressing TRPV4 are cultured on coverslips.

-

Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

-

Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.

-

Current Recording: TRPV4 channels are activated by an agonist, and the resulting currents are recorded. The effect of this compound is determined by perfusing the cells with a solution containing the antagonist and measuring the inhibition of the agonist-induced current.

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. These pathways are implicated in a variety of cellular responses.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TRPV4 ion channel. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting TRPV4-mediated conditions. This technical guide provides a comprehensive resource for researchers working with this important molecule, from its chemical synthesis to its biological evaluation.

References

RN-9893: An In-depth Technical Guide to In Vitro Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro target validation of RN-9893, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document details the core methodologies, quantitative data, and signaling pathways relevant to the characterization of this compound.

Introduction to this compound and its Target: TRPV4

This compound has been identified as a selective inhibitor of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Dysregulation of TRPV4 activity has been linked to various pathological conditions, making it an attractive therapeutic target. This guide focuses on the in vitro experimental framework for validating the antagonistic activity of this compound against TRPV4.

Quantitative Analysis of this compound Potency and Selectivity

The inhibitory activity of this compound has been quantified across different species and against related TRP channels to establish its potency and selectivity profile.

Table 1: Potency of this compound against TRPV4 Ion Channels

| Species | IC50 (nM) | Agonist Used |

| Human | 420 | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

| Mouse | 320 | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

| Rat | 660 | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

| Rat | 570 | 4α-Phorbol 12,13-didecanoate (4α-PDD)[2] |

| Rat | 2100 | Hypotonicity[2] |

Table 2: Selectivity Profile of this compound against other TRP Channels

| TRP Channel | IC50 (µM) |

| TRPV1 | 10[2] |

| TRPV3 | >30[2] |

| TRPM8 | 30[2] |

Signaling Pathway of TRPV4 Activation

TRPV4 channels are polymodal sensors that, upon activation by stimuli such as heat, mechanical stress, or chemical agonists like 4α-PDD, undergo a conformational change. This change allows the influx of cations, primarily Ca2+, into the cell. The resulting increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events, leading to various physiological responses.

Experimental Protocols for In Vitro Target Validation

The following are detailed methodologies for key experiments used to validate the antagonistic activity of this compound on the TRPV4 channel.

Calcium Flux Assay using a Fluorescent Plate Reader (FLIPR)

This assay measures changes in intracellular calcium concentration in response to TRPV4 activation and its inhibition by this compound.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture:

-

Maintain Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (2 µM) and probenecid (B1678239) (2.5 mM) in Hanks' Balanced Salt Solution (HBSS).

-

Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound in HBSS.

-

Using a FLIPR instrument, add 25 µL of the this compound dilutions to the respective wells.

-

Incubate for 10-20 minutes at room temperature.

-

Add 25 µL of a TRPV4 agonist (e.g., 4α-PDD at a final concentration equal to its EC80) to all wells.

-

Measure the fluorescence intensity (excitation at 488 nm, emission at 525 nm) every second for 3-5 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist-only control (100% activity) and a no-agonist control (0% activity).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique directly measures the ion channel activity of TRPV4 in response to agonists and antagonists.

Experimental Workflow:

Detailed Protocol:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from Xenopus laevis.

-

Inject each oocyte with 50 nL of cRNA encoding the desired TRPV4 channel (e.g., 0.5 ng/oocyte).

-

Incubate the injected oocytes at 18°C in ND96 solution for 2-5 days.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).

-

Voltage-clamp the oocyte membrane potential at a holding potential of -60 mV using a suitable amplifier.

-

-

Data Acquisition and Analysis:

-

Record the baseline current in the absence of any stimulant.

-

Perfuse the chamber with a solution containing a TRPV4 agonist (e.g., 4α-PDD) to elicit an inward current.

-

Once a stable current is achieved, co-perfuse with the agonist and increasing concentrations of this compound.

-

Measure the steady-state current at each concentration of this compound.

-

Calculate the percentage of inhibition relative to the maximal agonist-induced current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Conclusion

The in vitro validation of this compound demonstrates its potent and selective antagonism of the TRPV4 ion channel. The methodologies outlined in this guide, including calcium flux assays and electrophysiological recordings, provide a robust framework for characterizing the inhibitory activity of this compound and similar compounds targeting TRPV4. This information is crucial for researchers and drug development professionals working on the therapeutic potential of TRPV4 modulation.

References

The Biological Activity of RN-9893 on Ion Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4][5] As a key player in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation, the TRPV4 channel has emerged as a promising therapeutic target for a range of conditions such as pain, inflammation, and edema. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its effects on ion channels, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound on TRPV4 channels has been quantified across different species. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a TRPV4 antagonist. Furthermore, its selectivity has been established by comparing its activity on other related TRP channels.

| Ion Channel | Species | Parameter | Value (nM) | Agonist Used |

| TRPV4 | Human | IC50 | 420[1][2][5] | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

| TRPV4 | Mouse | IC50 | 320[1][2][4][5] | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

| TRPV4 | Rat | IC50 | 660[1][2][4][5] | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

| rTRPV4 | Rat | IC50 | 570 | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

| rTRPV4 | Rat | IC50 | 2100 | Hypotonicity |

| TRPV1 | Not Specified | IC50 | >10,000 | Not Specified |

| TRPV3 | Not Specified | IC50 | >30,000 | Not Specified |

| TRPM8 | Not Specified | IC50 | 30,000 | Not Specified |

Experimental Protocols

The characterization of this compound's biological activity relies on established in vitro assays that measure ion channel function. The primary methods employed are calcium imaging assays and whole-cell patch-clamp electrophysiology. While the specific, detailed protocols for the characterization of this compound are not publicly available, the following represents standard methodologies for these assays.

Calcium Imaging using 45Ca2+ Uptake Assay

This assay is a common method to assess the function of calcium-permeable ion channels like TRPV4. It measures the influx of radioactive calcium into cells expressing the channel of interest.

General Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the target ion channel (e.g., human, mouse, or rat TRPV4) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) or vehicle control for a defined period.

-

Assay Buffer: The cell culture medium is replaced with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing a low concentration of non-radioactive calcium.

-

Stimulation and Radioactive Calcium Addition: The TRPV4 channel is activated using a specific agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD). Simultaneously, 45Ca2+ is added to the assay buffer.

-

Incubation: The cells are incubated for a short period to allow for 45Ca2+ influx through the activated channels.

-

Termination and Washing: The assay is stopped by rapidly aspirating the radioactive solution and washing the cells multiple times with a cold stop buffer (containing a high concentration of non-radioactive calcium or a channel blocker) to remove extracellular 45Ca2+.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.

-

Data Analysis: The amount of 45Ca2+ uptake is normalized to control wells, and IC50 values are calculated by fitting the data to a concentration-response curve.

References

- 1. journals.plos.org [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

RN-9893: A Potent and Selective TRPV4 Antagonist

A Technical Review for Drug Discovery Professionals

RN-9893 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and the signaling pathways it modulates. Detailed experimental methodologies, derived from available literature, are also presented to facilitate further research and development.

Quantitative Analysis of this compound Activity

This compound is a potent and selective antagonist of the TRPV4 ion channel, demonstrating inhibitory activity across multiple species. The following tables summarize the key quantitative data reported for this compound and its hydrochloride salt.

Table 1: In Vitro Inhibitory Activity of this compound

| Species | IC50 (nM) | Reference |

| Human | 420 | [1] |

| Mouse | 320 | [1] |

| Rat | 660 | [1] |

Table 2: In Vitro Inhibitory Activity of this compound Hydrochloride

| Species | Agonist | IC50 (µM) | Reference |

| Human | - | 0.42 | [2] |

| Rat | - | 0.66 | [2] |

| Rat | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 0.57 | [2] |

| Rat | Hypotonicity | 2.1 | [2] |

Table 3: Selectivity Profile of this compound Hydrochloride Against Other TRP Channels

| TRP Channel | IC50 (µM) | Reference |

| TRPV1 | 10 | [2] |

| TRPV3 | >30 | [2] |

| TRPM8 | 30 | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly antagonizing the TRPV4 ion channel, a non-selective cation channel that is permeable to Ca²⁺. The activation of TRPV4 by various stimuli, including mechanical stress, heat, and endogenous ligands, leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. By blocking this initial influx of calcium, this compound effectively inhibits these downstream pathways.

Several key signaling pathways have been identified downstream of TRPV4 activation, which are consequently modulated by this compound.

TGF-β-induced Fibroblast Differentiation

In human ventricular fibroblasts, Transforming Growth Factor-beta (TGF-β) can induce differentiation into myofibroblasts, a key process in cardiac fibrosis. This process is dependent on TRPV4 activation and the subsequent phosphorylation of ERK1/2. This compound has been shown to suppress this conversion by inhibiting the TRPV4-mediated signaling cascade.[3]

General TRPV4 Downstream Signaling

The influx of calcium through the TRPV4 channel can activate a variety of downstream effectors, leading to diverse cellular responses, including inflammation and changes in cell migration. Some of the key pathways include the activation of Phospholipase A2 (PLA2), Protein Kinase C (PKC), and the transcription factors NFAT and NF-κB.

Experimental Protocols

While the detailed experimental protocols from the original characterization of this compound are not publicly available in full, the following sections describe representative methodologies for key assays based on subsequent studies that have utilized this compound.

In Vitro Antagonism Assay (Calcium Flux)

This protocol describes a method for determining the IC50 of a TRPV4 antagonist using a calcium flux assay in a cell line overexpressing the TRPV4 channel.

1. Cell Culture and Plating:

- Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator.

2. Calcium Indicator Loading:

- The cell culture medium is removed, and the cells are washed once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.

- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C.

3. Compound and Agonist Addition:

- After incubation, the dye solution is removed, and the cells are washed again with HBSS.

- Serial dilutions of this compound (or other test compounds) are prepared in HBSS and added to the respective wells. The plate is incubated for 15-30 minutes at room temperature.

- The plate is then placed in a fluorescence plate reader (e.g., FlexStation).

- A baseline fluorescence reading is taken for 20 seconds.

- A TRPV4 agonist (e.g., GSK1016790A or 4α-PDD) is then added to all wells, and fluorescence is measured every 2 seconds for a further 3 minutes.

4. Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

- The percent inhibition is calculated for each concentration of the antagonist relative to the vehicle control.

- The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cell_Plating [label="Plate TRPV4-expressing cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubation_24h [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"];

Calcium_Dye [label="Load cells with\ncalcium-sensitive dye", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Antagonist [label="Add serial dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate_RT [label="Incubate at RT", fillcolor="#F1F3F4", fontcolor="#202124"];

Read_Baseline [label="Read baseline fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"];

Add_Agonist [label="Add TRPV4 agonist", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Read_Fluorescence [label="Read fluorescence over time", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data_Analysis [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Cell_Plating;

Cell_Plating -> Incubation_24h;

Incubation_24h -> Calcium_Dye;

Calcium_Dye -> Add_Antagonist;

Add_Antagonist -> Incubate_RT;

Incubate_RT -> Read_Baseline;

Read_Baseline -> Add_Agonist;

Add_Agonist -> Read_Fluorescence;

Read_Fluorescence -> Data_Analysis;

Data_Analysis -> End;

}

In Vivo Efficacy Study (Swallowing Reflex Model)

This protocol, adapted from a study on the role of TRPV4 in the swallowing reflex, demonstrates how the in vivo efficacy of this compound can be assessed.

1. Animal Preparation:

- Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., urethane).

- The trachea is cannulated to ensure a clear airway.

- The superior laryngeal nerve (SLN)-innervated swallowing-related region is surgically exposed.

2. Compound Administration:

- This compound is dissolved in a vehicle solution (e.g., 1% DMSO and 1% Tween 80 in saline).

- The this compound solution or vehicle is instilled into the exposed SLN-innervated region and left for a defined period (e.g., 15 minutes).

- The solution is then aspirated.

3. Elicitation of Swallowing Reflex:

- A solution of a TRPV4 agonist (e.g., GSK1016790A) is topically applied to the same region to trigger the swallowing reflex.

- The number of swallowing events is recorded over a set period.

4. Data Analysis:

- The number of swallowing reflexes in the this compound treated group is compared to the vehicle-treated group.

- Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed inhibition.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound and investigating the therapeutic potential of TRPV4 antagonism. The provided data, pathway diagrams, and experimental protocols offer valuable resources for designing and interpreting future studies.

References

- 1. In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs [mdpi.com]

- 2. Transient receptor potential channel TRPV4 mediates TGF-β1-induced differentiation of human ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activation of transient receptor potential vanilloid 4 promotes triggering of the swallowing reflex in rats - PMC [pmc.ncbi.nlm.nih.gov]

RN-9893: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] As a member of the TRP channel family, TRPV4 is a non-selective cation channel implicated in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological states, such as pain and tissue fibrosis, has made it an attractive target for therapeutic intervention. This compound has been identified as an orally bioavailable small molecule that can be utilized as a chemical probe for investigating the in vivo functions of TRPV4.[4][5] This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with relevant experimental methodologies and pathway diagrams.

Chemical Properties and Structure

This compound is a synthetic organic compound with the chemical name N-[4-[[4-(1-Methylethyl)-1-piperazinyl]sulfonyl]phenyl]-2-nitro-4-(trifluoromethyl)benzamide.[2] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide |

| CAS Number | 1803003-40-8 |

| Molecular Formula | C₂₁H₂₃F₃N₄O₅S |

| SMILES | CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)--INVALID-LINK--[O-] |

| InChI Key | KORKKQLDGMHNKO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molar Mass | 500.49 g·mol⁻¹ |

| Purity | ≥98% (by HPLC) |

| Solubility | Soluble to 100 mM in DMSO |

| Appearance | Crystalline solid |

Biological Activity and Mechanism of Action

This compound functions as a potent and selective antagonist of the TRPV4 ion channel. Its primary mechanism of action is the inhibition of ion influx, predominantly Ca²⁺, through the TRPV4 channel pore. This antagonistic activity has been demonstrated across multiple species.

In Vitro Potency

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) against human, mouse, and rat TRPV4 channels.

Table 3: In Vitro Potency of this compound against TRPV4

| Species | IC₅₀ (nM) |

| Human | 420[1][2][4] |

| Mouse | 320[2][4] |

| Rat | 660[2][4] |

Selectivity Profile

This compound exhibits high selectivity for TRPV4 over other related TRP channels, making it a valuable tool for dissecting the specific roles of TRPV4.

Table 4: Selectivity of this compound against other TRP Channels

| Channel | IC₅₀ (µM) |

| TRPV1 | 10 |

| TRPV3 | >30 |

| TRPM8 | 30 |

Data for the hydrochloride salt of this compound.

Pharmacokinetics

This compound has been reported to have moderate oral bioavailability in rats, suggesting its potential for in vivo studies.[4][5] However, detailed quantitative pharmacokinetic parameters are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific IC₅₀ determination of this compound are not fully available in the public domain. However, a general methodology for assessing TRPV4 antagonist activity using a calcium flux assay is provided below. This protocol is representative of the type of experiment used to determine the potency of compounds like this compound.

Representative Protocol: In Vitro IC₅₀ Determination via Calcium Flux Assay

This protocol describes a method for measuring the ability of an antagonist to inhibit TRPV4 activation in a cell-based assay.

1. Cell Culture and Plating:

- HEK293 cells stably expressing the target TRPV4 channel (human, mouse, or rat) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

- Cells are seeded into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

- Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

2. Dye Loading:

- The growth medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).

- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer.

- The dye solution is added to each well, and the plate is incubated for 30-60 minutes at 37°C, followed by a period at room temperature to allow for de-esterification of the dye.

3. Compound Addition:

- This compound is serially diluted in assay buffer to create a range of concentrations.

- The dye solution is removed, and the cells are washed.

- The various concentrations of this compound are added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.

4. Measurement of Calcium Influx:

- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

- A baseline fluorescence reading is taken.

- A TRPV4 agonist (e.g., GSK1016790A or 4α-phorbol 12,13-didecanoate) is added to all wells to stimulate channel opening.

- Fluorescence is measured over time to record the influx of calcium.

5. Data Analysis:

- The increase in fluorescence upon agonist addition is calculated for each well.

- The data are normalized to a positive control (agonist alone) and a negative control (no agonist).

- The normalized data are plotted against the logarithm of the this compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

TRPV4 Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of the TRPV4 channel and the point of inhibition by this compound. TRPV4 can be activated by various stimuli, leading to an influx of Ca²⁺. This increase in intracellular calcium can then trigger downstream signaling pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB.

Caption: TRPV4 signaling pathway and inhibition by this compound.

Experimental Workflow for IC₅₀ Determination

The diagram below outlines the general workflow for determining the IC₅₀ of a TRPV4 antagonist like this compound using a cell-based calcium flux assay.

Caption: General workflow for IC₅₀ determination of a TRPV4 antagonist.

References

RN-9893: A Technical Guide to its Selectivity Profile Against Other TRP Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity profile of RN-9893, a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The document details the compound's inhibitory activity against a panel of related TRP channels, presenting quantitative data in a clear, comparative format. Furthermore, it outlines the detailed experimental methodologies typically employed to determine such selectivity, including electrophysiological and calcium imaging assays. Signaling pathway diagrams for the relevant TRP channels are also provided to offer a broader context for understanding the compound's mechanism of action and potential off-target effects.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in a wide array of physiological processes, including sensory perception, temperature sensation, and cellular signaling.[1] Their involvement in various pathological conditions has made them attractive targets for drug discovery.[1] this compound has emerged as a potent and selective antagonist of TRPV4.[2][3] Understanding the selectivity profile of such a compound is paramount for predicting its therapeutic efficacy and potential side effects. This guide serves as a technical resource for researchers, summarizing the known selectivity of this compound and the experimental approaches used to characterize it.

This compound Selectivity Profile

This compound demonstrates significant selectivity for the TRPV4 channel over other members of the TRP family. The following table summarizes the available quantitative data on its inhibitory activity (IC50 values) against various TRP channels.

| Target TRP Channel | Species | IC50 | Reference |

| TRPV4 | Human | 0.42 µM | [4] |

| Rat | 0.66 µM | [4] | |

| Mouse | 0.32 µM | [2] | |

| TRPV1 | Not Specified | 10 µM | [4] |

| TRPV3 | Not Specified | >30 µM | [4] |

| TRPM8 | Not Specified | 30 µM | [4] |

IC50 values represent the concentration of this compound required to inhibit 50% of the channel's activity.

The data clearly indicates that this compound is substantially more potent against TRPV4 compared to TRPV1, TRPV3, and TRPM8, showcasing its favorable selectivity profile.[4]

Experimental Protocols

The determination of the selectivity profile of a compound like this compound involves a series of rigorous in vitro assays. The two primary methods employed are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flux through the channel, providing a precise assessment of channel activity and inhibition.[5]

Objective: To measure the effect of this compound on TRP channel currents in a controlled voltage environment.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

-

Cells are transiently transfected with the cDNA encoding the specific human TRP channel (e.g., TRPV4, TRPV1, TRPV3, or TRPM8) using a suitable transfection reagent.

-

A reporter gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

-

-

Electrophysiological Recordings:

-

Recordings are performed 24-48 hours post-transfection.

-

The whole-cell patch-clamp configuration is established using a glass micropipette with a resistance of 3-5 MΩ.[6]

-

Intracellular Solution (Pipette Solution): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.

-

Extracellular Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

The membrane potential is held at a holding potential of -60 mV.

-

Currents are elicited by applying a voltage ramp or step protocol (e.g., a ramp from -100 mV to +100 mV over 200 ms).

-

-

Compound Application and Data Analysis:

-

A stable baseline current is established.

-

The specific TRP channel agonist is applied to activate the channel (e.g., GSK1016790A for TRPV4, Capsaicin (B1668287) for TRPV1, 2-APB for TRPV3, or Menthol for TRPM8).

-

Once a stable agonist-evoked current is achieved, this compound is co-applied at various concentrations.

-

The inhibitory effect of this compound is measured as the percentage reduction in the agonist-induced current.

-

Concentration-response curves are generated, and IC50 values are calculated using a standard sigmoidal fitting model.

-

Intracellular Calcium Imaging Assay

This high-throughput method indirectly measures channel activity by monitoring changes in intracellular calcium concentration upon channel opening.[7]

Objective: To assess the ability of this compound to block agonist-induced calcium influx through TRP channels.

Methodology:

-

Cell Preparation:

-

HEK293 or CHO cells stably or transiently expressing the target TRP channel are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

-

Calcium Indicator Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.[7]

-

After loading, cells are washed to remove excess dye.

-

-

Compound and Agonist Addition:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period.

-

The specific TRP channel agonist is then added to stimulate calcium influx.

-

-

Data Acquisition and Analysis:

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.

-

The peak fluorescence response is measured.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

TRP Channel Signaling Pathways

To fully appreciate the selectivity profile of this compound, it is essential to understand the signaling pathways in which the target and off-target channels are involved.

TRPV4 Signaling Pathway

TRPV4 is a polymodal channel activated by a variety of stimuli, including hypotonicity, mechanical stress, and endogenous ligands like epoxyeicosatrienoic acids (EETs).[8][9] Its activation leads to calcium influx, which can trigger downstream signaling cascades involving pathways such as Rho/Rho kinase and p38-MAPK, ultimately influencing processes like tissue fibrosis.[10]

TRPV1 Signaling Pathway

TRPV1, the capsaicin receptor, is a key player in pain and inflammation.[11] It is activated by noxious heat, protons (low pH), and vanilloids.[12] Activation leads to calcium influx, which can be modulated by intracellular signaling pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[12]

TRPV3 Signaling Pathway

TRPV3 is highly expressed in skin keratinocytes and is involved in thermosensation and skin barrier function.[13] Its activation by warmth or chemical agonists leads to calcium influx, which can activate CaMKII and subsequently stimulate the EGFR signaling pathway, promoting keratinocyte proliferation.[14]

TRPM8 Signaling Pathway

TRPM8 is the primary sensor for cold temperatures and is also activated by cooling agents like menthol.[1] Its activation is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[15] G-protein coupled receptor (GPCR) signaling can modulate TRPM8 activity, for instance, through Gq-coupled receptor activation leading to PLC-mediated PIP2 depletion and subsequent channel inhibition.[16]

Conclusion

The available data strongly support this compound as a selective antagonist of the TRPV4 ion channel. Its significantly lower potency against other tested TRP channels, such as TRPV1, TRPV3, and TRPM8, underscores its utility as a specific pharmacological probe for investigating the physiological and pathophysiological roles of TRPV4. The experimental protocols detailed herein provide a robust framework for the continued characterization of this compound and other novel TRP channel modulators. A thorough understanding of the distinct signaling pathways of these channels further aids in the interpretation of selectivity data and the prediction of in vivo effects. This technical guide provides a foundational resource for researchers in the field of TRP channel pharmacology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of orally-bioavailable antagonists of the TRPV4 ion-channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patch Clamp Protocol [labome.com]

- 7. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. TRPV4 - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Role of RN-9893 in Modulating Cellular Pathways through TRPV4 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal cation channel, is a critical transducer of a wide array of physical and chemical stimuli. Its activation triggers a cascade of intracellular signaling events, primarily initiated by an influx of calcium ions. Dysregulation of TRPV4 activity has been implicated in a variety of pathological conditions, making it a compelling target for therapeutic intervention. RN-9893 has emerged as a potent and selective antagonist of the TRPV4 channel. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, focusing on its role in modulating key cellular pathways. We will delve into the quantitative aspects of its inhibitory action, detail the experimental protocols used for its characterization, and visualize the intricate signaling networks it influences.

Introduction to TRPV4 and its Antagonist this compound

TRPV4 is a non-selective cation channel permeable to Ca2+ that is activated by a diverse range of stimuli, including mechanical stress, osmotic changes, and endogenous ligands.[1] Its widespread expression in various tissues underscores its involvement in numerous physiological processes.[1] The activation of TRPV4 leads to an increase in intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger that orchestrates a multitude of cellular responses.

This compound is an orally bioavailable and selective antagonist of the TRPV4 ion channel.[2] It has demonstrated efficacy in inhibiting TRPV4 channels from different species, including human, rat, and mouse.[3] Its selectivity for TRPV4 over other related TRP channels, such as TRPV1, TRPV3, and TRPM8, makes it a valuable tool for dissecting the specific roles of TRPV4 in cellular signaling.[3]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against the TRPV4 channel has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.

| Species/Activator | IC50 Value | Reference |

| Human TRPV4 | 0.42 µM | [3] |

| Rat TRPV4 | 0.66 µM | [3] |

| Rat TRPV4 (activated by 4α-PDD) | 0.57 µM | [3] |

| Rat TRPV4 (activated by hypotonicity) | 2.1 µM | [3] |

| Mouse TRPV4 | 0.32 µM | [4] |

| Selectivity Profile | ||

| Human TRPV1 | >10 µM | [3] |

| Human TRPV3 | >30 µM | [3] |

| Human TRPM8 | ~30 µM | [3] |

Core Cellular Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the blockade of TRPV4-mediated cation influx, most notably Ca2+. This interruption of the initial signaling event has significant downstream consequences on several key cellular pathways.

Intracellular Calcium Signaling

The antagonism of TRPV4 by this compound directly prevents the influx of extracellular calcium that normally occurs upon channel activation. This abrogation of the initial Ca2+ transient is the cornerstone of its modulatory effects on downstream pathways.

Figure 1: this compound blocks TRPV4-mediated calcium influx.

The RhoA/ROCK Pathway

Recent evidence has established a direct physical and functional interaction between TRPV4 and the small GTPase RhoA.[5] Activation of TRPV4 can lead to the activation of RhoA, a key regulator of the actin cytoskeleton and cell contractility. By inhibiting TRPV4, this compound is predicted to prevent this activation cascade, thereby influencing cellular morphology and mechanics. While direct studies with this compound are pending, the established link between TRPV4 and RhoA provides a strong basis for this mechanism.[5]

Figure 2: Postulated inhibition of the RhoA/ROCK pathway by this compound.

Inflammatory Signaling Pathways (NF-κB)

Studies utilizing other TRPV4 antagonists have demonstrated a role for this channel in inflammatory responses. For instance, the TRPV4 antagonist RN-1734 has been shown to reduce inflammation and glial reactivity in a mouse model of demyelination. This effect was mediated by the suppression of NF-κB p65 phosphorylation, a key step in the activation of the NF-κB signaling pathway, which is downstream of intracellular calcium elevation. Given the shared target of this compound, a similar anti-inflammatory mechanism is highly probable.

References

- 1. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Posttranslational modifications of YAP/TAZ: molecular mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

RN-9893 (CAS: 1803003-68-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] With a CAS number of 1803003-68-0, this small molecule has demonstrated significant potential as a research tool for investigating the physiological and pathological roles of TRPV4.[4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and available experimental data. The information is presented to support further research and development efforts targeting the TRPV4 channel.

Chemical and Physical Properties

This compound, systematically named N-(4-(4-isopropylpiperazin-1-ylsulfonyl)phenyl)-2-nitro-4-(trifluoromethyl)benzamide, is a synthetic organic compound.[5][6] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1803003-68-0 | [1][7] |

| Molecular Formula | C21H23F3N4O5S | [1][8] |

| Molecular Weight | 500.49 g/mol | [1][8] |

| IUPAC Name | N-(4-(4-isopropylpiperazin-1-ylsulfonyl)phenyl)-2-nitro-4-(trifluoromethyl)benzamide | [5] |

| Synonyms | RN9893, Compound 26 | [3] |

| Appearance | White to off-white solid/powder | [1][8] |

| Purity | ≥98% (HPLC) | [5][9] |

| Solubility | Soluble in DMSO | [1][8] |

| Storage | Store at -20°C for long-term | [1] |

Biological Activity

This compound is a potent and selective antagonist of the TRPV4 ion channel, a non-selective cation channel involved in various physiological processes, including mechanosensation, osmosensation, and temperature sensing.

Potency

The inhibitory activity of this compound has been quantified against TRPV4 channels from different species. The half-maximal inhibitory concentration (IC50) values are presented below.

| Species | IC50 (nM) | Reference |

| Human | 420 | [1][2] |

| Mouse | 320 | [1] |

| Rat | 660 | [1][2] |

Selectivity

This compound exhibits high selectivity for TRPV4 over other members of the TRP channel family, making it a valuable tool for specific pharmacological interrogation of TRPV4.

| TRP Channel | IC50 (µM) | Reference |

| TRPV1 | >10 | [2] |

| TRPV3 | >30 | [2] |

| TRPM8 | ~30 | [2] |

The lead molecule, this compound, demonstrated excellent selectivity over related TRP receptors, such as TRPV1, TRPV3, and TRPM8.[4]

In Vivo Activity

This compound has been shown to be orally bioavailable in rats, suggesting its potential for in vivo studies.[4]

Mechanism of Action

This compound functions as an antagonist of the TRPV4 receptor.[1][2] TRPV4 is a polymodal ion channel that can be activated by a variety of stimuli, including hypotonicity, heat, and endogenous ligands. By binding to the TRPV4 channel, this compound inhibits the influx of cations (primarily Ca2+) that is mediated by channel activation. This antagonistic action allows for the modulation of cellular signaling pathways that are dependent on TRPV4 activity.

Figure 1: Signaling pathway of this compound as a TRPV4 antagonist.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature. Below are generalized workflows based on standard methodologies in the field.

Synthesis of this compound

The synthesis of N-(4-(4-isopropylpiperazin-1-ylsulfonyl)phenyl)-2-nitro-4-(trifluoromethyl)benzamide would typically involve a multi-step process culminating in the formation of the final amide bond. A plausible synthetic workflow is outlined below.

Figure 2: Generalized synthetic workflow for this compound.

In Vitro TRPV4 Antagonism Assay (Calcium Influx)

The potency of this compound as a TRPV4 antagonist is typically determined by measuring its ability to inhibit agonist-induced calcium influx in cells expressing the TRPV4 channel. A common method is the ⁴⁵Ca²⁺ uptake assay.

Figure 3: Experimental workflow for in vitro TRPV4 antagonism assay.

In Vivo Pharmacokinetic Study

To assess the oral bioavailability of this compound, a pharmacokinetic study in a suitable animal model, such as rats, is conducted.

Figure 4: Experimental workflow for in vivo pharmacokinetic study.

Conclusion

This compound is a well-characterized, potent, and selective TRPV4 antagonist with demonstrated in vitro and in vivo utility. Its favorable pharmacological profile makes it an invaluable tool for researchers investigating the diverse biological functions of the TRPV4 ion channel in health and disease. This guide provides a foundational understanding of this compound to facilitate its application in future scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. unmc.edu [unmc.edu]

- 3. Pk/bio-distribution | MuriGenics [murigenics.com]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. Pharmacological activation of transient receptor potential vanilloid 4 promotes triggering of the swallowing reflex in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of RN-9893, a TRPV4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Its involvement in pathological conditions such as pain, inflammation, and edema has made it an attractive target for therapeutic intervention.[2] RN-9893 is a potent and selective antagonist of the TRPV4 receptor.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on TRPV4 channels, utilizing common laboratory techniques and reagents.

Mechanism of Action of this compound

This compound acts as a direct antagonist of the TRPV4 channel, inhibiting the influx of cations, primarily Ca²⁺, upon channel activation.[2] TRPV4 can be activated by a variety of stimuli, including the synthetic agonist 4α-phorbol 12,13-didecanoate (4α-PDD) and physical stimuli like hypotonicity.[5] The mechanism of activation by 4α-PDD is believed to involve direct binding to the channel, whereas hypotonicity-induced activation is mediated through phospholipase A2 (PLA2) and the generation of arachidonic acid metabolites.[5][6] this compound has been shown to be effective in blocking channel activation by both of these distinct mechanisms.

Quantitative Data Summary

The inhibitory potency of this compound against TRPV4 has been determined across different species and using different activators. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Species/Variant | Agonist | IC50 (nM) | Reference |

| Human | 4α-PDD | 420 | [7] |

| Rat | 4α-PDD | 660 | [3][7] |

| Mouse | 4α-PDD | 320 | [3] |

| Rat | Hypotonicity | 2100 | [7] |

Note: The potency of this compound can vary depending on the agonist used to activate the TRPV4 channel.

This compound exhibits selectivity for TRPV4 over other related TRP channels.

| Channel | IC50 (µM) | Reference |

| TRPV1 | 10 | [7] |

| TRPV3 | >30 | [7] |

| TRPM8 | 30 | [7] |

Experimental Protocols

Calcium Flux Assay Using a Fluorescent Plate Reader

This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of TRPV4-mediated calcium influx by this compound in a high-throughput format.

Materials:

-

HEK293 cells stably expressing human TRPV4

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hygromycin B

-

96-well black-walled, clear-bottom cell culture plates

-

Poly-D-lysine

-

Fluo-4 AM (or similar calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

4α-phorbol 12,13-didecanoate (4α-PDD)

-

Hypotonic solution (e.g., 75% HBSS diluted with sterile water)

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293-hTRPV4 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of Hygromycin B for selection.

-

Coat 96-well plates with poly-D-lysine.

-

Seed the cells at a density of 40,000-80,000 cells per well and allow them to adhere and reach 90-100% confluency overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in HBSS to achieve the desired final concentrations for the IC50 curve (e.g., ranging from 1 nM to 30 µM).

-

Prepare a stock solution of 4α-PDD in DMSO and dilute to a working concentration in HBSS (e.g., 2 µM).

-

Prepare the hypotonic solution by diluting HBSS with sterile, distilled water.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

-

Wash the cells once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Assay Procedure:

-

Add the different concentrations of this compound to the respective wells and incubate for 10-20 minutes at room temperature.

-

Place the plate in a fluorescent plate reader equipped with an automated liquid handling system.

-

Set the reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a baseline fluorescence reading for each well.

-

Add the TRPV4 agonist (either 4α-PDD or hypotonic solution) to the wells.

-

Continuously record the fluorescence signal for several minutes to capture the peak calcium response.

-

At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response, and EGTA as a negative control to chelate extracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the response of the agonist-only control (0% inhibition) and the no-agonist control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: Workflow for determining the IC50 of this compound against TRPV4.

Caption: TRPV4 signaling pathways and the inhibitory action of this compound.

References

- 1. Heat-evoked activation of TRPV4 channels in a HEK293 cell expression system and in native mouse aorta endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. abcam.com [abcam.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RN-9893 in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] TRPV4 is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including mechanical stress, changes in osmolarity, and endogenous ligands. It is expressed in numerous primary cell types and is implicated in a wide range of physiological and pathophysiological processes, making it a compelling target for drug discovery. These application notes provide detailed protocols for the use of this compound in various primary cell culture models.

Product Information

| Property | Value |

| Synonyms | RN 9893, this compound hydrochloride |

| Mechanism of Action | Potent and selective TRPV4 antagonist |

| Target(s) | TRPV4 |

| Formulation | C₂₁H₂₃F₃N₄O₅S |

| Molecular Weight | 500.49 g/mol |

| Solubility | Soluble in DMSO up to 250 mg/mL (499.51 mM) |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1] |

Quantitative Data: In Vitro Efficacy of this compound

| Species | IC₅₀ (nM) | Reference |

| Human | 420 | [1][2] |

| Mouse | 320 | [1] |

| Rat | 660 | [1][2] |

Selectivity Profile of this compound Hydrochloride

| Target | IC₅₀ (µM) |

| TRPV1 | 10 |

| TRPV3 | >30 |

| TRPM8 | 30 |

Data presented for this compound Hydrochloride, a salt form of this compound.[2]

Experimental Protocols

Primary Neuron Culture

Objective: To inhibit TRPV4-mediated calcium influx in primary neurons.

Background: TRPV4 is expressed in sensory neurons and is involved in mechanosensation and pain perception.

Protocol:

-

Primary Neuron Isolation and Culture:

-

Isolate primary dorsal root ganglion (DRG) neurons from neonatal rats or mice.

-

Culture neurons on poly-D-lysine/laminin-coated plates in a suitable neurobasal medium supplemented with B-27, L-glutamine, and appropriate growth factors.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Store aliquots at -80°C.

-

-

Treatment with this compound:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it in pre-warmed culture medium to the desired final concentration (e.g., 100 nM - 1 µM). A titration experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

-

Replace the existing culture medium with the medium containing this compound.

-

Incubate for a predetermined period (e.g., 30 minutes to 24 hours) depending on the experimental endpoint. For acute inhibition of channel activity, a 30-minute pre-incubation is often sufficient.

-

-

Functional Assay (Calcium Imaging):

-

Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

After loading, wash the cells with a physiological buffer.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a TRPV4 agonist (e.g., GSK1016790A at 10-100 nM) in the presence or absence of this compound.

-

Record the changes in intracellular calcium concentration using a fluorescence microscope.

-

Expected Outcome: Pre-incubation with this compound is expected to significantly reduce or abolish the calcium influx induced by the TRPV4 agonist.

Primary Chondrocyte Culture

Objective: To investigate the role of TRPV4 in chondrocyte mechanotransduction and inflammatory responses.

Background: TRPV4 is expressed in chondrocytes and is involved in sensing mechanical loads and mediating inflammatory signaling.

Protocol:

-

Primary Chondrocyte Isolation and Culture:

-

Isolate primary articular chondrocytes from cartilage tissue (e.g., human, bovine, or rodent).

-

Culture the chondrocytes in a high-density monolayer or in a 3D culture system (e.g., alginate beads or pellet culture) using a suitable chondrocyte growth medium.

-

-

Preparation of this compound:

-

Prepare and store this compound stock solutions as described for primary neurons.

-

-

Treatment Protocol:

-

For mechanotransduction studies, pre-incubate chondrocytes with this compound (e.g., 1 µM) for 1-2 hours before applying mechanical stimulation (e.g., osmotic stress or cyclic tensile strain).

-

For inflammation studies, co-treat chondrocytes with an inflammatory stimulus (e.g., IL-1β or TNF-α) and this compound for 24-48 hours.

-

-

Analysis of Gene Expression (qPCR):

-

Following treatment, isolate total RNA from the chondrocytes.

-

Perform reverse transcription to generate cDNA.

-

Use quantitative PCR (qPCR) to analyze the expression of genes related to matrix degradation (e.g., MMP13), inflammation (e.g., IL6, COX2), and cartilage matrix production (e.g., COL2A1, ACAN).

-

Expected Outcome: this compound is expected to attenuate the catabolic and inflammatory responses induced by mechanical or inflammatory stimuli in chondrocytes.

Primary Endothelial Cell Culture

Objective: To assess the effect of TRPV4 inhibition on endothelial barrier function.

Background: TRPV4 is expressed in endothelial cells and regulates vascular permeability.

Protocol:

-

Primary Endothelial Cell Isolation and Culture:

-

Isolate primary endothelial cells from a suitable source (e.g., human umbilical vein, mouse lung).

-

Culture the endothelial cells on gelatin- or fibronectin-coated plates in a specialized endothelial growth medium.

-

-

Preparation of this compound:

-

Prepare and store this compound stock solutions as described previously.

-

-

Measurement of Transendothelial Electrical Resistance (TEER):

-

Seed endothelial cells on a transwell insert and allow them to form a confluent monolayer.

-

Measure the baseline TEER using a voltmeter.

-

Treat the cells with this compound (e.g., 1 µM) for 1 hour.

-

Add a TRPV4 agonist (e.g., GSK1016790A) to the apical side of the transwell.

-

Monitor the changes in TEER over time.

-

Expected Outcome: this compound should prevent the decrease in TEER induced by the TRPV4 agonist, indicating a preservation of endothelial barrier integrity.

Primary Macrophage Culture

Objective: To determine the involvement of TRPV4 in macrophage activation and cytokine release.

Background: TRPV4 is expressed in macrophages and may play a role in inflammatory responses.

Protocol:

-

Primary Macrophage Isolation and Culture:

-

Isolate primary monocytes from peripheral blood (human) or bone marrow (mouse) and differentiate them into macrophages using M-CSF.

-

Culture the macrophages in RPMI-1640 medium supplemented with fetal bovine serum and M-CSF.

-

-

Preparation of this compound:

-

Prepare and store this compound stock solutions as previously described.

-

-

Macrophage Activation and Cytokine Analysis:

-

Pre-incubate macrophages with this compound (e.g., 1 µM) for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

-

After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

-

Expected Outcome: this compound may modulate the production of inflammatory cytokines by activated macrophages.

Signaling Pathways and Experimental Workflows

Caption: TRPV4 Signaling Pathway and Point of Inhibition by this compound.

Caption: General Experimental Workflow for Using this compound.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the experimental conditions, including cell density, this compound concentration, and incubation times, for their specific primary cell type and experimental setup. A thorough review of relevant literature is highly recommended.

References

Application of RN-9893 in Modulating Cardiac Valve Interstitial Cell Function